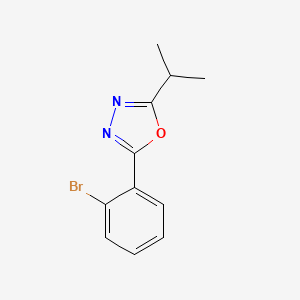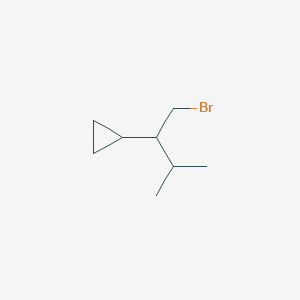
(1-Bromo-3-methylbutan-2-yl)cyclopropane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-Bromo-3-methylbutan-2-yl)cyclopropane is an organic compound with the molecular formula C8H15Br. It is a cyclopropane derivative where a bromine atom is attached to the second carbon of a 3-methylbutan-2-yl group. This compound is of interest in organic synthesis and research due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Bromo-3-methylbutan-2-yl)cyclopropane typically involves the bromination of a suitable precursor. One common method is the reaction of cyclopropyl methyl ketone with bromine in the presence of a base such as triethylamine. The reaction proceeds through the formation of an α-bromoketone intermediate, which then undergoes intramolecular nucleophilic attack to form the cyclopropane ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar bromination reactions with optimized conditions for yield and purity.
化学反応の分析
Types of Reactions
(1-Bromo-3-methylbutan-2-yl)cyclopropane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions or amines, to form different derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding cyclopropane derivative without the bromine atom.
Oxidation Reactions: Oxidation can lead to the formation of cyclopropyl ketones or alcohols.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Cyclopropyl alcohols, amines, or ethers.
Reduction: Cyclopropyl derivatives without the bromine atom.
Oxidation: Cyclopropyl ketones or alcohols.
科学的研究の応用
(1-Bromo-3-methylbutan-2-yl)cyclopropane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development due to its unique structure.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of (1-Bromo-3-methylbutan-2-yl)cyclopropane involves its reactivity as an electrophile due to the presence of the bromine atom. The bromine atom can be displaced by nucleophiles, leading to the formation of various derivatives. The cyclopropane ring can also undergo ring-opening reactions under certain conditions, leading to different products .
類似化合物との比較
Similar Compounds
Cyclopropylmethyl bromide: Similar structure but lacks the methyl group on the butan-2-yl chain.
Cyclopropyl bromide: A simpler compound with only a bromine atom attached to the cyclopropane ring.
Cyclopropylmethyl chloride: Similar to cyclopropylmethyl bromide but with a chlorine atom instead of bromine.
特性
分子式 |
C8H15Br |
|---|---|
分子量 |
191.11 g/mol |
IUPAC名 |
(1-bromo-3-methylbutan-2-yl)cyclopropane |
InChI |
InChI=1S/C8H15Br/c1-6(2)8(5-9)7-3-4-7/h6-8H,3-5H2,1-2H3 |
InChIキー |
HZBCIFCBAPYPOD-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(CBr)C1CC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Ethylbicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13174122.png)
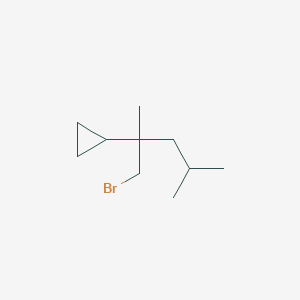

![1-[1-(Aminomethyl)cyclobutyl]-3-methylcyclobutan-1-ol](/img/structure/B13174143.png)
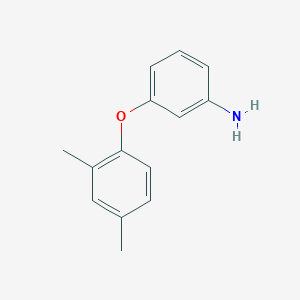
![3-Ethyl-4H,5H,7H,8H-6lambda6-[1,2,3]triazolo[1,5-d][1,4]thiazepine-6,6-dione](/img/structure/B13174148.png)
![2-[2-(Difluoromethoxy)phenyl]cyclopropan-1-amine hydrochloride](/img/structure/B13174149.png)

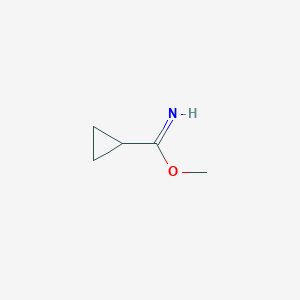
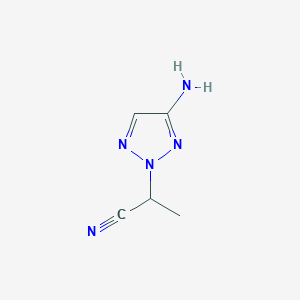
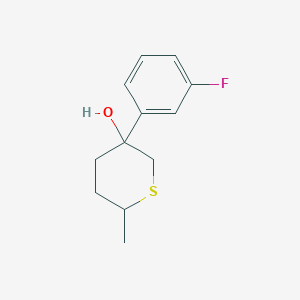

![3-([1-(Chloromethyl)cyclopropyl]methyl)thiophene](/img/structure/B13174179.png)
